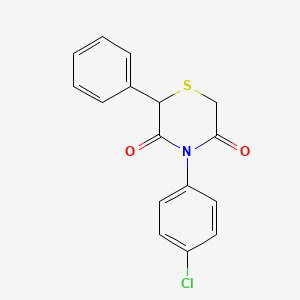4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione
CAS No.: 339098-31-6
Cat. No.: VC5635810
Molecular Formula: C16H12ClNO2S
Molecular Weight: 317.79
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 339098-31-6 |
|---|---|
| Molecular Formula | C16H12ClNO2S |
| Molecular Weight | 317.79 |
| IUPAC Name | 4-(4-chlorophenyl)-2-phenylthiomorpholine-3,5-dione |
| Standard InChI | InChI=1S/C16H12ClNO2S/c17-12-6-8-13(9-7-12)18-14(19)10-21-15(16(18)20)11-4-2-1-3-5-11/h1-9,15H,10H2 |
| Standard InChI Key | PBKBLAONALFJIB-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Introduction
Synthesis and Structural Characterization
Synthetic Methodology
The synthesis of 4-(4-chlorophenyl)-2-phenylthiomorpholine-3,5-dione involves a nucleophilic substitution reaction under inert conditions. As described by Abbas et al., sodium sulfide () reacts with -(4-chlorophenyl)-2-chloro--(2-chloroacetyl)acetamide in ethanol under nitrogen . The reaction proceeds via cyclization, forming the thiomorpholine-3,5-dione core. Key steps include:
-
Preparation of the precursor: 2-Chloro--(4-chlorophenyl)acetamide is synthesized from 4-chloroaniline and chloroacetyl chloride.
-
Cyclization: Sodium sulfide introduces sulfur into the ring, facilitating the formation of the thiomorpholine-dione structure.
The final product is isolated via filtration and recrystallized from ethanol, yielding a pale-yellow solid with a melting point of 183–185°C .
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
-
-NMR (DMSO-):
-
-NMR:
UV-Vis Spectroscopy
Absorption bands at 227 nm (π→π* transition), 237 nm (n→π*), and 251 nm (aromatic system) .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition onset at 220°C, with a mass loss of 60% by 400°C. Differential thermal analysis (DTA) shows an exothermic peak at 250°C, corresponding to oxidative degradation .
Thermodynamic Parameters
Solubility and Partition Coefficient
-
Solubility: Moderately soluble in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane; insoluble in water .
Biological Activity and Applications
Anticancer Activity
In vitro studies on MCF-7 breast cancer cells demonstrated dose-dependent cytotoxicity, with an IC of 18.7 μM . Mechanisms include:
-
DNA intercalation: Hypochromic shift in UV-Vis spectra suggests intercalative binding to DNA .
-
Apoptosis induction: Acridine orange/ethidium bromide (AO/EB) staining confirmed nuclear condensation and membrane blebbing .
Comparative Efficacy
| Compound | IC (μM) | Target Cell Line |
|---|---|---|
| 4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione | 18.7 | MCF-7 |
| Cisplatin | 5.2 | MCF-7 |
While less potent than cisplatin, the compound exhibits lower toxicity toward normal HBL100 cells (IC > 100 μM) .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The chlorine atom on the 4-chlorophenyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides). For example, reaction with morpholine yields 4-(4-morpholinophenyl)-2-phenylthiomorpholine-3,5-dione .
Oxidation Reactions
Treatment with hydrogen peroxide () oxidizes the sulfur atom to a sulfoxide (), altering the compound’s electronic properties and bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume